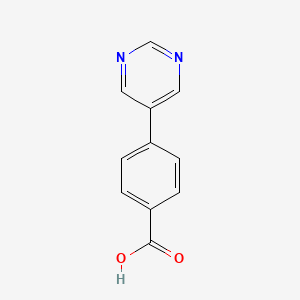

4-(Pyrimidin-5-yl)benzoic acid

Overview

Description

4-(Pyrimidin-5-yl)benzoic acid is a chemical compound with the molecular formula C11H8N2O2 . It is a solid substance and its CAS number is 216959-91-0 .

Molecular Structure Analysis

The molecular structure of 4-(Pyrimidin-5-yl)benzoic acid consists of a pyrimidine ring attached to a benzene ring via a carboxyl group . The molecular weight of this compound is 200.2 .Physical And Chemical Properties Analysis

4-(Pyrimidin-5-yl)benzoic acid is a solid substance . It is stored at room temperature in a sealed, dry environment .Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

4-(Pyrimidin-5-yl)benzoic acid can be used as monomers to synthesize MOF materials . For example, in JLU-Liu14, the pyrimidine groups of 4-PmBC (4-(pyrimidin-5-yl)benzoic acid) ligands coordinated to copper paddle-wheel and Cu2I2 dimer units to form a zigzag chain, and the zigzag chains then connected together by 4-PmBC ligands to generate a three-dimensional framework with (3,4,6)-connected topology .

Drug Delivery Systems

This compound can be used in the development of drug delivery systems . The reliable 4-(Pyrimidin-5-yl)benzoic acid from CD Bioparticles can augment research on 2d-Hybrid MOFs Linkers for drug delivery .

Antiviral Research

Although not directly mentioned in the search results, compounds similar to 4-(Pyrimidin-5-yl)benzoic acid have been used in antiviral research . For instance, the replacement of the glutamic acid part of Pemetrexed with simple primary, secondary, and aryl amines has significantly enhanced the antiviral activity .

Chemical Research

4-(Pyrimidin-5-yl)benzoic acid is used in chemical research due to its unique properties . It has a molecular weight of 200.2 and a linear formula of C11H8N2O2 .

Safety and Hazards

Mechanism of Action

Target of Action:

The primary target of 4-(Pyrimidin-5-yl)benzoic acid is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action:

4-(Pyrimidin-5-yl)benzoic acid likely interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the Z-ring, which is essential for cytokinesis. As a result, bacterial cells cannot complete cell division, leading to cell death .

Biochemical Pathways:

The affected pathway is bacterial cell division. By inhibiting FtsZ, 4-(Pyrimidin-5-yl)benzoic acid disrupts the formation of the Z-ring, preventing septum formation and bacterial daughter cell separation. Downstream effects include cell elongation, filamentation, and eventual cell lysis .

Pharmacokinetics:

Result of Action:

At the molecular level, the compound’s action leads to abnormal bacterial cell morphology, impaired division, and reduced viability. Cellular effects include elongated cells, filamentation, and cell wall defects. Ultimately, bacterial growth is inhibited .

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the efficacy and stability of 4-(Pyrimidin-5-yl)benzoic acid. For instance, variations in pH may affect its solubility and bioavailability. Stability studies under different conditions are essential to optimize its therapeutic use .

properties

IUPAC Name |

4-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBKADQVSXLSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400504 | |

| Record name | 4-(pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrimidin-5-yl)benzoic acid | |

CAS RN |

216959-91-0 | |

| Record name | 4-(pyrimidin-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![1-(4-Acetyl-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1307557.png)